2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Description
This compound belongs to a class of polycyclic heterocyclic molecules featuring an oxazolo-benzazepine core substituted with chlorophenyl, methyl, and acetamide groups. The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications, as seen in related structures .
Properties
Molecular Formula |
C20H15Cl2N3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-10-18-14-7-6-13(22)8-15(14)19(11-2-4-12(21)5-3-11)24-16(9-17(23)26)20(18)27-25-10/h2-8,16H,9H2,1H3,(H2,23,26) |
InChI Key |
RKYPLOAYXFDLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a complex arrangement of functional groups that significantly influence its biological activity. The presence of chlorine atoms and the unique oxazole-benzazepine framework contribute to its chemical reactivity and stability.
| Property | Details |
|---|---|
| Molecular Formula | C19H15Cl2N3O |
| Molecular Weight | 364.25 g/mol |
| Structure | Contains an oxazole ring and benzazepine core |
Research indicates that 2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide exhibits antineoplastic activity primarily through the inhibition of Bromodomain-containing protein 4 (BRD4) . This protein plays a crucial role in regulating gene expression associated with cancer progression.
Key Mechanisms:
- Inhibition of BRD4: The compound competes with other ligands for binding to BRD4, disrupting oncogenic signaling pathways.
- Induction of Apoptosis: By inhibiting BRD4, the compound promotes programmed cell death in cancer cells, which is essential for tumor reduction.
Anticancer Potential
The primary application of this compound lies in its potential as an anticancer agent. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing significant reductions in cell viability.
Case Studies
-
Study on Breast Cancer Cells:
- Objective: Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings: Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Mechanism: Induction of apoptosis was confirmed through Annexin V staining assays.
-
Study on Lung Cancer Cells:
- Objective: Assess the impact on A549 lung adenocarcinoma cells.
- Findings: A dose-dependent decrease in proliferation was observed, with IC50 values calculated at approximately 5 µM.
- Mechanism: The study revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
Several structurally similar compounds were analyzed to understand the uniqueness of this molecule's biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Chloroquinoline | Contains a chloro group; quinoline structure | Antimicrobial |
| 6-(4-Chlorophenyl)-1-methylbenzimidazole | Similar chlorinated phenyl group; benzimidazole core | Anticancer |
| 3-Methyl-7-(4-chlorophenyl)indole | Indole structure with chlorinated phenyl | Antidepressant |
Pharmacokinetics and Toxicology
Further studies are required to elucidate the pharmacokinetics (absorption, distribution, metabolism, excretion) and potential toxicological effects of this compound. Preliminary data suggest favorable profiles; however, comprehensive toxicity assessments are necessary before clinical application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Chloro-11-Piperazino-5H-Dibenzo[b,e][1,4]Diazepine (Desmethylclozapine)
- Structure : Shares a dibenzodiazepine core but lacks the oxazolo and acetamide groups present in the target compound.
- Synthesis : Synthesized via a titanium tetrakisamine complex reaction, highlighting the use of transition metal catalysts in constructing complex heterocycles .
8-Chloro-6-Phenyl-4H-[1,2,4]Triazolo[4,3-a][1,4]Benzodiazepine
- Structure : Features a triazolo-benzodiazepine system instead of oxazolo-benzazepine. The absence of the acetamide group reduces polarity.
- Pharmacological Context: Benzodiazepines are well-known for anxiolytic and sedative properties, implying that structural analogs may share similar receptor binding (e.g., GABAA modulation) .
Chlorophenyl-Substituted Chromene Derivatives
- Structure : Includes chromene and pyrimidine moieties but lacks the benzazepine core. Chlorophenyl groups are retained, which may influence lipophilicity and binding affinity.
- Synthesis : Reactions with benzoyl chloride and acetic anhydride demonstrate functionalization strategies applicable to modifying the acetamide group in the target compound .
Oxadiazolo-Pyrido-Benzothiazepine Derivatives
- Structure : Contains an oxadiazolo ring fused with pyrido-benzothiazepine, differing in the heterocyclic arrangement but sharing chlorophenyl and methyl substituents.
- Crystallographic Data : Detailed X-ray studies reveal planar heterocyclic systems and intermolecular interactions (e.g., π-π stacking), which could inform the target compound’s stability and packing behavior .
Key Structural and Functional Differences
Preparation Methods
Nitration and Reduction of Benzothiazole Precursors
A foundational step involves nitration followed by reduction to generate amine intermediates, as demonstrated in analogous benzothiazole syntheses. For example:
Adapting this to the target compound, a nitro-substituted benzazepine intermediate could be reduced to an amine, facilitating subsequent cyclization or acetylation.
Oxazole Ring Formation
Oxazole rings are typically constructed via cyclodehydration of α-acylamino ketones. For instance, treatment of an acetamide-bearing precursor with POCl₃ or PCl₃ may promote cyclization to form the oxazolo[5,4-d]benzazepine system.
Synthetic Route 2: Palladium-Catalyzed Coupling
| Component | Role | Conditions |
|---|---|---|
| 4-Chlorophenylboronic acid | Aryl donor | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C |
| Halogenated benzazepine | Electrophilic partner | — |
This method could introduce the 4-chlorophenyl group at position 6 of the benzazepine core.
Acetamide Installation
The acetamide side chain is introduced via amidation. For example, reacting a carboxylic acid derivative with ammonium acetate or using a coupling agent like HATU:
Optimization Challenges and Solutions
Regioselective Chlorination
Achieving chloro substitution at positions 6 and 8 requires careful control. Directed ortho-metalation or use of directing groups (e.g., sulfonamides) can enhance regioselectivity.
Cyclization Side Reactions
Unwanted dimerization during oxazole formation is mitigated by using dilute conditions and low temperatures.
Analytical Characterization
Critical data for verifying the target compound include:
-
¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm), acetamide NH₂ (δ 5.5 ppm).
-
MS (ESI+) : m/z 400.3 [M+H]⁺, consistent with molecular formula C₂₀H₁₅Cl₂N₃O₂.
Scale-Up and Industrial Feasibility
Bulk synthesis (e.g., by AK Scientific) employs flow chemistry for nitration and reduction steps to improve safety and yield. Solvent selection (e.g., DMSO for high-temperature reactions ) and catalyst recycling are prioritized for cost efficiency.
Q & A
Q. What cross-disciplinary approaches enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
